![molecular formula C13H11F3N2O2 B3012214 N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide CAS No. 1436139-34-2](/img/structure/B3012214.png)

N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropane carboxamide derivatives is well-documented. For instance, the synthesis of 3-carboxyisoxazole derivatives involves cycloaddition reactions followed by hydrolysis . Similarly, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives includes the use of elemental analyses and spectroscopy for characterization . These methods could potentially be adapted for the synthesis of "N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide".

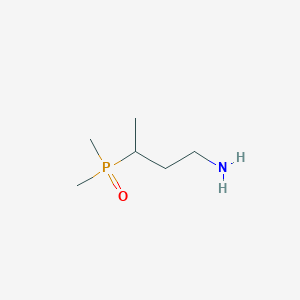

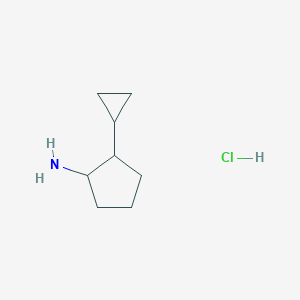

Molecular Structure Analysis

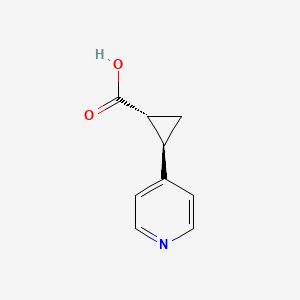

The molecular structure of cyclopropane carboxamide derivatives can be complex. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond . The conformational restriction due to repulsion between adjacent substituents on a cyclopropane ring is also a significant factor in the design of NMDA receptor antagonists . These structural insights are crucial for understanding the molecular structure of the compound .

Chemical Reactions Analysis

Cyclopropane carboxamides can undergo various chemical reactions. For instance, the larvicidal properties of cyclopropylcarboxamides related to cis-permethrin were synthesized and evaluated, indicating that these compounds can be designed for specific biological activities . The reactivity of such compounds can provide a basis for predicting the chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane carboxamide derivatives can vary. For example, fluorinated polyamides derived from cyclopropane diamines exhibit outstanding solubility, thermal stability, and low dielectric constants, making them suitable for microelectronic applications . These properties are important for understanding the behavior of "this compound" in different environments.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : Cyclopropylcarboxamide derivatives, similar in structure to the compound of interest, are synthesized through various methods, including reactions with diazo compounds and transition metal catalysis. These synthesis techniques enable the production of compounds with diverse functional groups, offering a broad range of chemical properties for further application in medicinal chemistry and materials science (Haufe et al., 2002).

Characterization and Properties : The structural and physical properties of cyclopropanecarboxamide derivatives are thoroughly characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These studies provide detailed insights into the molecular configurations, stability, and reactivity of these compounds, essential for their application in drug design and synthetic chemistry (G. Haufe et al., 2002).

Applications in Medicinal Chemistry

Drug Discovery and Design : Research on cyclopropanecarboxamide derivatives has demonstrated their potential as building blocks in the design of novel pharmaceuticals. These compounds serve as key intermediates in synthesizing drugs with varied therapeutic targets, including antidepressants, antimalarials, and insecticides. The ability to modify their structure allows for the fine-tuning of drug properties, such as potency, selectivity, and metabolic stability, making them valuable in medicinal chemistry research (B. Bonnaud et al., 1987).

Biological Evaluation : The biological activity of cyclopropanecarboxamide derivatives is extensively evaluated in vitro and in vivo models, assessing their efficacy as potential therapeutics. These studies highlight the versatility of cyclopropane derivatives in modulating biological pathways and their potential for development into clinically relevant drugs (S. Shuto et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c14-13(15,16)20-11-4-2-1-3-8(11)9-7-10(9)12(19)18-6-5-17/h1-4,9-10H,6-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFUOIJPIYUPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NCC#N)C2=CC=CC=C2OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)